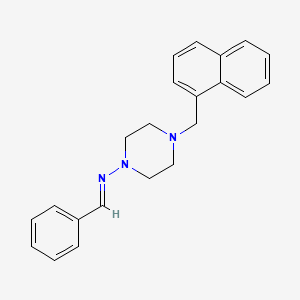![molecular formula C27H32N2O6 B11678364 5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678364.png)
5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, ethoxy groups, and a diazinane trione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of diaryl ethers and the incorporation of the diazinane trione core. Common synthetic methods for diaryl ethers include Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-di-tert-butyl-2,3-dihydroxyphenyl derivatives
- tert-butylsulfanylphthalonitriles
- N-Boc piperazine derivatives
Uniqueness
5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C27H32N2O6 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H32N2O6/c1-7-33-23-17-18(16-21-24(30)28(5)26(32)29(6)25(21)31)8-13-22(23)35-15-14-34-20-11-9-19(10-12-20)27(2,3)4/h8-13,16-17H,7,14-15H2,1-6H3 |
Clave InChI |
RFVQYLLVSJGTQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OCCOC3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dibenzyl-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678282.png)

![3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11678291.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678306.png)
![1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B11678310.png)
![(E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine](/img/structure/B11678312.png)
![3',5'-dimethyl-1'-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1'H-3,4'-bipyrazole-5-carbohydrazide](/img/structure/B11678324.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678348.png)
![4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate](/img/structure/B11678353.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)
![Acetic acid, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-](/img/structure/B11678357.png)
![4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11678369.png)
![5-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B11678375.png)
